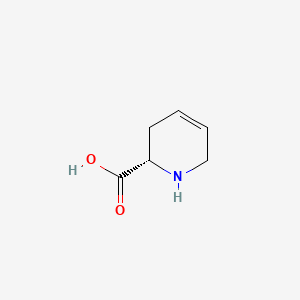

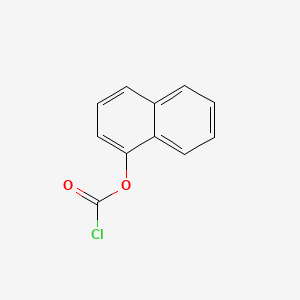

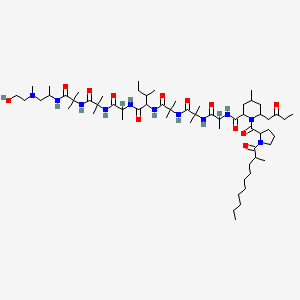

2-Hydroxy-1-(1H-indol-3-yl)ethanone

Übersicht

Beschreibung

2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as Indole-3-acetaldehyde or IAAld, is a naturally occurring compound found in plants. It is a precursor to the plant hormone auxin, which regulates plant growth and development. IAAld has been the subject of extensive scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

2-Hydroxy-1-(1H-indol-3-yl)ethanone has been studied for its potential antiviral properties. Indole derivatives, including this compound, have shown inhibitory activity against influenza A and other viruses . These findings suggest that it could be a valuable scaffold for developing new antiviral agents.

Anti-inflammatory Applications

Research indicates that indole derivatives exhibit significant anti-inflammatory activities. This is particularly relevant in the context of chronic inflammation, which is a contributing factor to various diseases . The compound’s role in modulating inflammatory responses could lead to new treatments for inflammatory conditions.

Anticancer Applications

Indole compounds are known to possess anticancer activities. 2-Hydroxy-1-(1H-indol-3-yl)ethanone could be used to synthesize new derivatives with potential applications in cancer treatment, targeting various pathways involved in tumor development and progression .

Anti-HIV Applications

The compound has been evaluated for its efficacy against HIV-1. Derivatives of 2-Hydroxy-1-(1H-indol-3-yl)ethanone have shown promise as inhibitors, which could be further explored to develop new anti-HIV medications .

Antioxidant Applications

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating this damage. Indole derivatives, including 2-Hydroxy-1-(1H-indol-3-yl)ethanone, have been explored for their antioxidant properties, which could be beneficial in preventing or treating oxidative stress-related conditions .

Antimicrobial Applications

The antimicrobial potential of indole derivatives makes them interesting candidates for the development of new antibiotics. With antibiotic resistance on the rise, compounds like 2-Hydroxy-1-(1H-indol-3-yl)ethanone could be key in synthesizing new antimicrobial agents .

Antitubercular Applications

Tuberculosis remains a major global health challenge, and new antitubercular drugs are urgently needed. Indole derivatives have shown activity against Mycobacterium tuberculosis, suggesting that 2-Hydroxy-1-(1H-indol-3-yl)ethanone could serve as a starting point for developing novel antitubercular agents .

Antidiabetic Applications

Indole derivatives have been investigated for their potential in managing diabetes. By influencing various biological pathways, compounds like 2-Hydroxy-1-(1H-indol-3-yl)ethanone could contribute to new therapeutic approaches for diabetes treatment .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

2-hydroxy-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLZDDPFMAFWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178731 | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Hydroxy-1-(1H-indol-3-yl)ethanone | |

CAS RN |

2400-51-3 | |

| Record name | 3-(Hydroxyacetyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 174 °C | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 2-Hydroxy-1-(1H-indol-3-yl)ethanone?

A1: 2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as indole-3-pyruvic acid, has been isolated from various natural sources. These include the fermentation culture of the endophytic fungus EN-22, derived from the marine red alga Polysiphonia urceolata [], the red alga Grateloupia turuturu [], and cultures of the lipophilic yeast Malassezia furfur []. Additionally, it has been found in the fermentation broth of the endophytic actinomycete Jishengella endophytica 161111 [].

Q2: Besides 2-Hydroxy-1-(1H-indol-3-yl)ethanone, what other indole alkaloids have been identified in Malassezia furfur cultures?

A2: Research on Malassezia furfur cultures, specifically after supplementing L-tryptophan as the sole nitrogen source, has led to the discovery of several novel indole alkaloids. Alongside 2-Hydroxy-1-(1H-indol-3-yl)ethanone, scientists identified pityriacitrin B, malassezindoles A and B, malassezialactic acid, malasseziazoles A, B, and C, pityriazole, malasseziacitrin, and malassezione []. These findings highlight the metabolic potential of this yeast in producing a diverse array of indole-based compounds.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of 2-Hydroxy-1-(1H-indol-3-yl)ethanone and similar compounds?

A3: The structural characterization of 2-Hydroxy-1-(1H-indol-3-yl)ethanone and related compounds heavily relies on spectroscopic analysis. Studies frequently utilize a combination of Mass Spectrometry (MS), one-dimensional Nuclear Magnetic Resonance (1D-NMR), and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy [, , ]. These techniques provide complementary data on the compound's molecular mass, atom connectivity, and spatial arrangement, ultimately enabling the determination of its chemical structure.

Q4: Have any biological activities been reported for compounds isolated alongside 2-Hydroxy-1-(1H-indol-3-yl)ethanone from natural sources?

A4: Yes, interestingly, some compounds co-existing with 2-Hydroxy-1-(1H-indol-3-yl)ethanone in natural extracts have shown promising biological activities. For example, perlolyrine, 1-hydroxy-β-carboline, lumichrome, and 1H-indole-3-carboxaldehyde, isolated from Jishengella endophytica 161111 alongside 2-Hydroxy-1-(1H-indol-3-yl)ethanone, exhibited activity against the influenza A virus subtype H1N1 []. This finding suggests the potential of these natural sources as reservoirs for bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)

![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)

![(5S,7R,12S)-7,12-dihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195512.png)